molecular formula C16H14FNO3 B12109685 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid

3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid

Cat. No.: B12109685
M. Wt: 287.28 g/mol
InChI Key: ISPREAAPOOZXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenyl group and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid can be achieved through solid-phase methods. One common approach involves starting with an Fmoc-protected phenylalanine bound to a Wang resin. The synthesis proceeds through a series of deprotection, benzoylation, and cleavage steps to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-phase synthesis approach mentioned above can be adapted for larger-scale production. This method is advantageous due to its efficiency and ability to produce enantiopure compounds.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific combination of a fluorophenyl group and a phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H14FNO3/c17-13-8-6-12(7-9-13)16(21)18-14(10-15(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20)

InChI Key

ISPREAAPOOZXHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.